molecular formula C12H18O B2543824 (2R)-2,3-Dimethyl-3-phenylbutan-1-ol CAS No. 2248209-47-2

(2R)-2,3-Dimethyl-3-phenylbutan-1-ol

Cat. No. B2543824
CAS RN: 2248209-47-2
M. Wt: 178.275
InChI Key: RBTXKPHFDVJVFN-JTQLQIEISA-N
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Description

(2R)-2,3-Dimethyl-3-phenylbutan-1-ol, also known as DMPhB, is a chiral alcohol that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

(2R)-2,3-Dimethyl-3-phenylbutan-1-ol's mechanism of action in asymmetric synthesis is attributed to its chiral nature. The chiral center of (2R)-2,3-Dimethyl-3-phenylbutan-1-ol allows it to interact selectively with prochiral substrates, promoting the formation of a single enantiomer. In asymmetric catalysis, (2R)-2,3-Dimethyl-3-phenylbutan-1-ol acts as a chiral ligand, coordinating with the metal catalyst and promoting enantioselective reactions.
Biochemical and Physiological Effects:
(2R)-2,3-Dimethyl-3-phenylbutan-1-ol's biochemical and physiological effects have not been extensively studied. However, studies have shown that (2R)-2,3-Dimethyl-3-phenylbutan-1-ol possesses antioxidant properties, which may be attributed to its phenyl group. (2R)-2,3-Dimethyl-3-phenylbutan-1-ol has also been shown to exhibit anti-inflammatory properties in vitro.

Advantages And Limitations For Lab Experiments

(2R)-2,3-Dimethyl-3-phenylbutan-1-ol's chiral nature makes it a useful tool in asymmetric synthesis and catalysis. Its ability to promote high enantioselectivity makes it a valuable asset in the production of chiral compounds. However, (2R)-2,3-Dimethyl-3-phenylbutan-1-ol's synthesis method can be challenging, and its purification can be time-consuming.

Future Directions

Future research on (2R)-2,3-Dimethyl-3-phenylbutan-1-ol could focus on its potential applications in the pharmaceutical industry. (2R)-2,3-Dimethyl-3-phenylbutan-1-ol's chiral nature and antioxidant properties make it a promising candidate for the development of novel drugs. Further studies on (2R)-2,3-Dimethyl-3-phenylbutan-1-ol's anti-inflammatory properties could also lead to the development of new anti-inflammatory drugs. Additionally, research on the synthesis and purification of (2R)-2,3-Dimethyl-3-phenylbutan-1-ol could lead to the development of more efficient methods.

Synthesis Methods

(2R)-2,3-Dimethyl-3-phenylbutan-1-ol can be synthesized through the reduction of 2,3-dimethyl-3-phenylbutan-2-one using sodium borohydride or lithium aluminum hydride. The reduction reaction results in the formation of two enantiomers, (2R)-(2R)-2,3-Dimethyl-3-phenylbutan-1-ol and (2S)-(2R)-2,3-Dimethyl-3-phenylbutan-1-ol. The chiral alcohol can be separated and purified using chromatography techniques.

Scientific Research Applications

(2R)-2,3-Dimethyl-3-phenylbutan-1-ol has been extensively studied for its potential application in the field of asymmetric synthesis. The chiral alcohol can serve as a chiral auxiliary in various reactions, such as the asymmetric reduction of prochiral ketones and imines. (2R)-2,3-Dimethyl-3-phenylbutan-1-ol can also be used as a ligand in asymmetric catalysis, promoting high enantioselectivity in reactions such as the hydrogenation of ketones and imines.

properties

IUPAC Name

(2R)-2,3-dimethyl-3-phenylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTXKPHFDVJVFN-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C(C)(C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2,3-Dimethyl-3-phenylbutan-1-ol

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